molecular formula C13H15NOS B2724461 N,N-diethyl-1-benzothiophene-2-carboxamide CAS No. 1301265-13-3

N,N-diethyl-1-benzothiophene-2-carboxamide

Cat. No.: B2724461
CAS No.: 1301265-13-3
M. Wt: 233.33
InChI Key: AAODISUJPXZLEE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-benzothiophene-2-carboxamide typically involves the reaction of benzothiophene with N,N-diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-diethyl-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of benzothiophene derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also explored for its potential use in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-diethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N,N-diethyl-1-benzofuran-2-carboxamide
  • N,N-diethyl-1-benzothiophene-3-carboxamide
  • N,N-diethyl-1-benzothiophene-4-carboxamide

Comparison: N,N-diethyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N,N-diethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAODISUJPXZLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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